N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTO inhibitor is a small molecule that has been shown to inhibit the activity of the fat mass and obesity-associated protein (FTO), which plays a crucial role in regulating energy homeostasis and metabolism.
作用機序
Mode of Action
The presence of furan and thiophene rings in the compound suggests potential interactions with various biological targets .
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact biochemical pathways that the compound might affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
実験室実験の利点と制限
One of the main advantages of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide inhibitor is its specificity for this compound, which allows for the selective inhibition of this compound activity without affecting other RNA demethylases. This compound inhibitor also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound inhibitor is its low solubility, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for the study of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide inhibitor. One area of research is the development of more potent and selective this compound inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of this compound inhibitor in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the study of the molecular mechanisms underlying the effects of this compound inhibitor on energy homeostasis and metabolism is an important area of research that could lead to the development of new therapies for obesity and diabetes.
合成法
The synthesis of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide inhibitor involves a multi-step process that starts with the reaction between furfural and methylamine to form N-(furan-2-ylmethyl)methylamine. This intermediate is then reacted with 3-bromopropanol to form N-(furan-2-ylmethyl)-N-(3-hydroxypropyl)methylamine. The final step involves the reaction of this intermediate with oxalyl chloride to form this compound.
科学的研究の応用
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide inhibitor has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and cancer. This compound is an RNA demethylase that plays a critical role in regulating energy homeostasis and metabolism by controlling the expression of genes involved in these processes. Inhibition of this compound activity by this compound inhibitor has been shown to increase thermogenesis, reduce adiposity, improve glucose homeostasis, and reduce cancer cell proliferation in preclinical studies.
特性
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCUQEDMKBENJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。